Compound Description: (5R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol, often referred to by its research code SCH 23390, is a widely utilized dopamine D1 receptor antagonist. [] It exhibits high selectivity for D1 receptors and is commonly employed in research to investigate the roles and functions of these receptors within the central nervous system. [, ]
Relevance: SCH 23390 shares a core benzazepine structure with 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide. The key differences are the presence of a chlorine atom at the 8-position and a phenyl group at the 5-position in SCH 23390. These structural modifications contribute to its specific binding affinity for D1 dopamine receptors. []
Compound Description: 6,6a,7,8,9,13b-Hexahydro-5H-benzo[d]naphtho[2,1-b]azepines represent a series of structurally distinct analogues designed from (5R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol (SCH 23390). [] These analogues were developed as conformationally restricted variations, aiming to explore the impact of structural rigidity on D1 receptor affinity and selectivity. []
Relevance: While possessing a more complex ring system, the 6,6a,7,8,9,13b-Hexahydro-5H-benzo[d]naphtho[2,1-b]azepine scaffold incorporates the core benzazepine structure also found in 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide. This highlights the benzazepine moiety as a key pharmacophore in D1 receptor targeting. []
Compound Description: R-(+)-7-chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, also known as nor-methyl-SCH23390, is a close structural analog of SCH 23390. [] It differs primarily by lacking the methyl group at the 3-position of the benzazepine ring. This modification results in a change in its pharmacological profile. []
Relevance: nor-methyl-SCH23390 exhibits a high degree of structural similarity to 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide, sharing the core benzazepine ring system, chlorine substitution at the 7-position, and a phenyl group at the 1-position. The presence or absence of the methyl group at the 3-position is a key point of comparison. []
Compound Description: R-(+)-2,3,4,5-tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrochloride, frequently abbreviated as iodo-SCH23390, represents another structural analog of SCH 23390. [] This compound is characterized by the replacement of the chlorine atom at the 8-position with an iodine atom. This structural alteration is known to influence its interaction with G protein-coupled inwardly rectifying potassium (GIRK) channels. []
Relevance: The structure of iodo-SCH23390 closely resembles 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide, sharing the core benzazepine structure, the methyl group at the 3-position, and a phenyl group at the 5-position. The primary difference lies in the halogen substitution at the 8-position, highlighting the impact of this position on biological activity. []
Compound Description: [125I]-8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin -7-ol is a radiolabeled derivative of the D1 dopamine receptor antagonist, SCH 23390. [] The incorporation of a radioactive iodine atom allows for its use as a probe to study D1 receptor binding sites. []
Relevance: This compound exhibits remarkable structural similarity to 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide, differing mainly in the iodine atom at the 8-position and the radiolabeling. This highlights the benzazepine core as a valuable scaffold for developing D1 receptor ligands. []
Compound Description: (R,S)-5-(3'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methyl-[1H]-3- benzazepin-7-ol, also known as SCH-38548, is a radioiodinated derivative of the selective D1-antagonist SCH-23390. It displays high affinity for the D1 dopamine receptor and exhibits D1-dopaminergic specificity. [] This compound has been used successfully in photoaffinity crosslinking experiments to identify the binding subunit of the D1-dopamine receptor. []
Relevance: This compound shares the core benzazepine structure, the chlorine atom at the 8-position, and the methyl group at the 3-position with 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide. The difference lies in the presence of a 3'-aminophenyl group at the 5-position, highlighting the potential for modifications at this position to influence receptor binding properties. []
Compound Description: (R,S)-5-(4'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3- methyl-[1H]-3-benzazepin-7-ol serves as a precursor for the development of fluorescent ligands targeting the D1 dopamine receptor. [, ] This compound itself exhibits high affinity and specificity for the D1 receptor. []
Relevance: This compound exhibits a high degree of structural similarity to 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide, sharing the core benzazepine structure, chlorine substitution at the 8-position, and a methyl group at the 3-position. The 4'-aminophenyl group at the 5-position allows for further derivatization with fluorophores. [, ]
Compound Description: 8-Bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrobromide, also known as SKF-83566, is identified as a selective inhibitor of adenylyl cyclase 2 (AC2). [] It demonstrates superior pharmacological properties compared to other available AC inhibitors. []
Relevance: SKF-83566 shares the core benzazepine structure with 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide. The key distinctions lie in the bromine atom at the 8-position and a phenyl group at the 5-position. This compound highlights the potential of benzazepine derivatives to act on targets beyond dopamine receptors. []
Compound Description: (+)-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5- tetrahydro-1H-3-benzazepin-7-ol, designated as NNC 01-0687, is classified as a novel dopamine D1 receptor antagonist. [] Its pharmacological properties suggest potential therapeutic applications in conditions involving D1 receptor modulation. []
Relevance: NNC 01-0687 exhibits structural similarity to 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide, sharing the core benzazepine structure and the methyl group at the 3-position. The presence of a nitro group at the 8-position and a 2,3-dihydrobenzofuran-7-yl substituent at the 5-position in NNC 01-0687 distinguishes it and likely contributes to its D1 receptor antagonist activity. []
Compound Description: 3-benzyl-2,3,4,5-tetrahydro-8-methoxy-1-methyl-1,4-ethano-1H-3-benzazepine is a tricyclic compound synthesized as part of an exploration of the 1,4-ethano-3-benzazepine ring system. []
Relevance: This compound shares the core 3-benzazepine structure with 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide, although it incorporates an additional ethano bridge. The presence of a benzyl group at the 3-position and a methoxy group at the 8-position highlights the structural diversity within this class of compounds. []
Compound Description: 2,3,4,5 tetrahydro-8[methyl-sulfonyl]-1 H-3-benzazepin-7-ol hydrobromide, commonly known as SK&F 103829, functions as a 5-HT2 receptor agonist. [] In studies on canine lower esophageal sphincter smooth muscle, it induces contractions by activating 5-HT2 receptors, exhibiting partial agonist properties compared to serotonin (5-HT). []
Relevance: This compound shares the core 3-benzazepin-7-ol structure with 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide. Notably, it has a methylsulfonyl group at the 8-position. This difference in substitution pattern likely contributes to its 5-HT2 receptor activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.